

In Vivo Imaging with Cy5-Labeled Probes: Application Notes and Protocols

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Compound of Interest

Compound Name: N-PEG3-N'-(propargyl-PEG4)-Cy5

Cat. No.: B1193342

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Introduction

In vivo fluorescence imaging is a powerful technique for visualizing and quantifying biological processes in living organisms. Cyanine 5 (Cy5), a near-infrared (NIR) fluorescent dye, is a versatile tool for these applications.[1] Its emission in the NIR window (650-900 nm) minimizes absorption and scattering by biological tissues, allowing for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible range.[1] This document provides detailed application notes and protocols for the use of Cy5-labeled probes in various in vivo imaging applications, including cancer imaging, biodistribution studies, and inflammation monitoring.

Key Applications

The versatility of Cy5-labeled probes allows for their application in a wide range of in vivo studies:

- Tumor Imaging and Cancer Research: Labeled antibodies, peptides, or nanoparticles can be
 used to target and visualize tumors, enabling studies on tumor growth, metastasis, and
 response to therapy.[1][2][3][4]
- Biodistribution Studies: Tracking the accumulation and clearance of drugs, nanoparticles, or biological molecules in different organs and tissues over time provides crucial



pharmacokinetic and pharmacodynamic data.[1][5][6][7][8][9]

• Inflammation Imaging: Probes targeting markers of inflammation can help in understanding the role of inflammatory processes in various diseases.

Data Presentation Quantitative Data for In Vivo Tumor Imaging with Cy5Labeled Probes

The following table summarizes quantitative data from representative studies, showcasing the tumor-targeting efficacy of different Cy5-labeled probes.

Probe	Tumor Model	Time Point (post- injection)	Tumor-to- Muscle Ratio	Reference
Cy5.5-A11 (PD- L1 targeted)	MDA-MB-231 Xenograft	2 h	~4.5	[2]
Cy5.5-A11 (PD- L1 targeted)	H460 Xenograft	2 h	~4.0	[2]
Cy5.5-A11 (PD- L1 targeted)	A375 Xenograft	2 h	~3.5	[2]
Cy5-htMVL 1 (MC1R/CCK2R targeted)	Dual receptor tumor	4 h	4.5	[3]
Cy5.5-GX1 (vasculature targeted)	BGC-823 Xenograft	60 min	Binding Potential (Bp) = 0.618 ± 0.2923	[10]

Quantitative Data for Biodistribution of Cy5-Labeled Probes

This table presents the biodistribution of various Cy5-labeled probes in different organs at specific time points post-injection. The data is expressed as a percentage of the injected dose



per gram of tissue (%ID/g) or relative fluorescence intensity.

Probe	Mouse Model	Time Point	Organ	%ID/g or Relative Fluorescen ce	Reference
Cy5.5-labeled Nanoparticles	Tumor- bearing	48 h	Tumor	~10 %ID/g	[8]
Liver	~15 %ID/g	[8]	_		
Spleen	~5 %ID/g	[8]	_		
Kidneys	~2 %ID/g	[8]			
Cy5-htMVL 1	Xenograft	4 h	Target Tumor	High	[3]
Kidney	High	[3]	_		
Liver	Moderate	[3]	_		
Spleen	Low	[3]			
Cy5.5-TCL- SPION	ICR mice	28 days	Liver	Maintained	[6]
Spleen	Maintained	[6]			
Lung	Decreased over time	[6]			
Chlorotoxin:C y5.5	Tumor- bearing	5 days	Liver	High	[11]
Kidney	High	[11]			
Cy5- DM@SAC5A	PANC1- bearing	24 h	Tumor	High	[4]
Liver	Moderate	[4]			
Kidney	Low	[4]	_		



Experimental Protocols

General Protocol: Conjugation of Cy5 NHS Ester to Proteins

This protocol describes the labeling of proteins (e.g., antibodies) with amine-reactive Cy5 N-hydroxysuccinimide (NHS) esters.

Materials:

- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- Cy5 NHS ester
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
- Prepare the Dye Solution: Allow the vial of Cy5 NHS ester to warm to room temperature before opening. Dissolve the dye in DMSO to a concentration of 10 mg/mL.
- Reaction: Slowly add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for your specific application. Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification: Separate the labeled protein from the unreacted dye using a purification column.
- Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the Cy5 dye (at ~650 nm).



Protocol 1: In Vivo Tumor Imaging with a Targeted Cy5-Labeled Probe

This protocol outlines the steps for imaging tumors in a mouse model using a Cy5-labeled targeting agent.

Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- Cy5-labeled probe (e.g., antibody, peptide)
- Sterile PBS or other appropriate vehicle
- Anesthesia (e.g., isoflurane)
- In vivo imaging system with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)

Procedure:

- Animal and Probe Preparation:
 - Anesthetize the mouse using isoflurane.
 - Prepare the Cy5-labeled probe at the desired concentration in a sterile vehicle. A typical dose is 1-2 nmol per mouse.[1]
- Probe Administration:
 - \circ Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 μ L.[1]
- Image Acquisition:
 - Acquire a baseline image before injecting the probe to assess autofluorescence.



- Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[1]
- Data Quantification:
 - o Draw regions of interest (ROIs) around the tumor and a contralateral muscle tissue area.
 - Measure the average fluorescence intensity in each ROI.
 - Calculate the tumor-to-muscle ratio to assess targeting specificity.

Protocol 2: Ex Vivo Biodistribution Study

This protocol describes a typical biodistribution study to determine the organ distribution of a Cy5-labeled compound.

Materials:

- · Healthy or tumor-bearing mice
- · Cy5-labeled compound of interest
- · Sterile vehicle
- Anesthesia
- In vivo imaging system
- Surgical tools for dissection

Procedure:

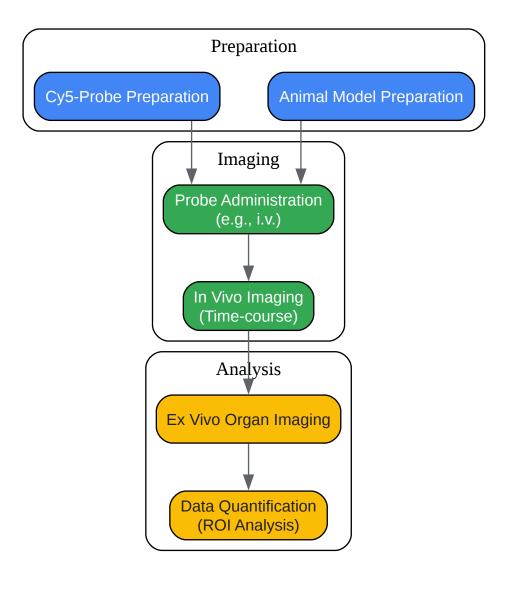
- Probe Administration and In Vivo Imaging:
 - Administer the Cy5-labeled probe to cohorts of mice (typically 3-5 mice per time point).
 - Perform whole-body imaging at predetermined time points (e.g., 15 min, 1h, 4h, 24h, 48h).
 [1]



- Ex Vivo Organ Analysis:
 - At each time point, euthanize a cohort of mice.
 - Perfuse the animals with saline to remove blood from the organs.
 - Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and the tumor, if applicable.[1]
 - Arrange the organs in the imaging chamber and acquire a fluorescence image.[1]
- Data Quantification:
 - Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity.[1]
 - Create a standard curve by imaging known concentrations of the Cy5-labeled compound.
 - Convert the fluorescence intensity of each organ to the amount of the compound and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

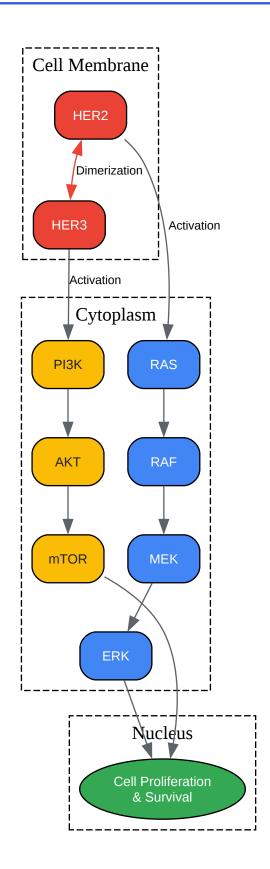




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Experimental workflow for in vivo fluorescence imaging.

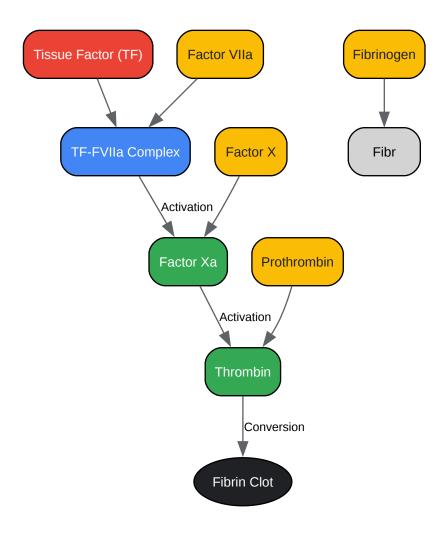




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Simplified HER2 signaling pathway often targeted in cancer imaging.





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